9-(3,5-Dimethylphenyl)anthracene
Description
9-(3,5-Dimethylphenyl)anthracene is an anthracene derivative substituted at the 9-position with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which influence solubility, crystallinity, and electronic characteristics.
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)anthracene |
InChI |
InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3 |
InChI Key |
OCZPLDHBNIEBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Structural and Functional Differences
The table below summarizes key anthracene derivatives with aryl substituents, highlighting structural variations and their implications:
*Calculated based on molecular formula (C22H16).
†Estimated from structure.
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The methyl groups in this compound are electron-donating, which may enhance charge transport in organic semiconductors compared to electron-withdrawing substituents (e.g., bromine in ’s compound). However, electron-withdrawing groups like hydroxyl (in 9,10-Bis(3,5-dihydroxyphenyl)anthracene) improve hydrogen bonding and polarity, making the compound suitable as a reference standard .
- In naphthalene-carboxamide derivatives (), meta-substituted methyl groups improved photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), suggesting analogous substituent positioning in anthracene derivatives could modulate bioactivity .
Steric and Solubility Effects :
Optoelectronic Performance :
Crystallographic and Solid-State Behavior
- Crystal structures of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () show two molecules per asymmetric unit, indicating substituent-driven packing variations. Similar effects in this compound could influence thin-film morphology in device applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
